molecular formula C10H8INO B8457893 (3-Iodoquinolin-2-yl)methanol

(3-Iodoquinolin-2-yl)methanol

Cat. No.: B8457893
M. Wt: 285.08 g/mol
InChI Key: GXRJXKQNVLHNGH-UHFFFAOYSA-N
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Description

(3-Iodoquinolin-2-yl)methanol is a useful research compound. Its molecular formula is C10H8INO and its molecular weight is 285.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

(3-iodoquinolin-2-yl)methanol

InChI

InChI=1S/C10H8INO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-5,13H,6H2

InChI Key

GXRJXKQNVLHNGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)CO)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of diisobutyl aluminum hydride in toluene (1M, 652 μL, 0.652 mmol) was added to a stirred solution of a 3:1 mixture of ethyl 3-iodoquinoline-2-carboxylate and 3-methylbutyl 3-iodoquinoline-2-carboxylate (100 mg, 0.297 mmol) in dry THF (3 mL) at 0° C. under N2. The reaction was stirred for 4 h at 0° C. The reaction was quenched with saturated NH4Cl (5 mL) and water (5 mL) and extracted with EtOAc (3×20 mL). The combined extracts were dried (Na2SO4) and concentrated in vacuo to give the crude product. Sodium borohydride was added to a stirred solution of the crude product in EtOH (3 mL) and the reaction was stirred at room temperature for 20 min. The reaction was diluted with water (10 mL) and extracted with EtOAc (3×20 mL). The combined extracts were washed with brine, dried (Na2SO4) and concentrated in vacuo to give the crude product. This was purified by flash chromatography (Si, 12×160 mm, 0-50% EtOAc in hexanes gradient) to afford (3-iodoquinolin-2-yl)methanol, as a colorless solid. Rf=0.88 (50% EtOAc/hexanes). LCMS calc.=286.0; found=286.0 (M+1)+. 1H NMR (500 MHz, CDCl3): δ 8.56 (s, 1H); 8.03 (d, J=8.4 Hz, 1H); 7.74-7.71 (m, 1H); 7.70 (d, J=8.1 Hz, 1H); 7.54 (t, J=7.1 Hz, 1H); 4.90 (br s, 1H); 4.78 (s, 2H).
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652 μL
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3-methylbutyl 3-iodoquinoline-2-carboxylate
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100 mg
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3 mL
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crude product
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3 mL
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10 mL
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